ACAT Inhibition: A Unique Quantitative Differentiator for Mniopetal E
Mniopetal E demonstrates a unique, quantifiable secondary target inhibition not observed for its closest analogs. It inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 117 nmol/L . This activity provides a distinct selection criterion; other mniopetals (A–D, F) are primarily noted only for reverse transcriptase inhibition [1], and no comparable ACAT inhibition data has been reported for them.
| Evidence Dimension | Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) |
|---|---|
| Target Compound Data | IC50 = 117 nmol/L |
| Comparator Or Baseline | Mniopetals A, B, C, D, F |
| Quantified Difference | No ACAT inhibition reported for comparators |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This establishes Mniopetal E as the only member of its class with a documented, quantifiable secondary pharmacology, directly impacting procurement decisions for dual-mechanism studies in lipid metabolism or atherosclerosis.
- [1] Kuschel, A., et al. (1994). The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 47(7), 733–739. View Source
